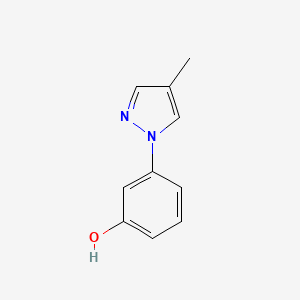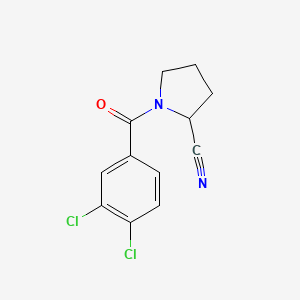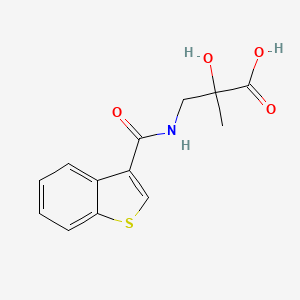![molecular formula C12H19N3O3 B7578990 3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid, commonly known as EEMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMP is a pyrazole derivative that possesses anti-inflammatory, antitumor, and antioxidant properties.
Scientific Research Applications
EEMP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory properties and can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. EEMP has also been found to possess antitumor properties and can inhibit the growth of tumor cells in vitro and in vivo. Additionally, EEMP has been shown to possess antioxidant properties and can scavenge free radicals.
Mechanism of Action
The mechanism of action of EEMP is not fully understood. However, studies have shown that EEMP can inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of inflammatory cytokines. EEMP can also induce cell cycle arrest and apoptosis in tumor cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
EEMP has been found to possess various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. EEMP can also induce cell cycle arrest and apoptosis in tumor cells, which can inhibit their growth and proliferation. Additionally, EEMP can scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
EEMP has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, EEMP has some limitations as well. It is not water-soluble, which makes it difficult to administer in vivo. Additionally, EEMP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the research on EEMP. One potential area of research is the development of novel drug delivery systems for EEMP, which can improve its bioavailability and efficacy. Another potential area of research is the investigation of the safety and efficacy of EEMP in humans. Additionally, further studies are needed to elucidate the mechanism of action of EEMP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, EEMP is a pyrazole derivative that possesses anti-inflammatory, antitumor, and antioxidant properties. The synthesis of EEMP involves a multi-step process, and it has several advantages and limitations for lab experiments. EEMP has potential applications in various fields of scientific research, and further studies are needed to elucidate its mechanism of action and potential applications in humans.
Synthesis Methods
The synthesis of EEMP involves a multi-step process that includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with ethyl 2-bromoacetate and 5-ethyl-2-methylpyrazole-3-carbonyl chloride. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The yield of the synthesis process is around 60-70%.
properties
IUPAC Name |
3-[ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-9-8-10(14(3)13-9)12(18)15(5-2)7-6-11(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDFLHQDMXYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N(CC)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)


![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)